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Compound of Interest

Compound Name: rac a-Methadol-d3

An In-depth Technical Guide on the Safety Profile of rac a-Methadol-d3
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and
drug development professionals. rac a-Methadol-d3 and its parent compound, alphamethadol,
are potent synthetic opioids and are classified as controlled substances in many jurisdictions.
All handling and research must be conducted in strict accordance with local, national, and
international regulations.

Introduction

rac a-Methadol-d3 is the deuterated form of alphamethadol, a synthetic opioid analgesic.
Alphamethadol is an isomer of dimepheptanol and is comprised of two isomers: L-a-methadol
and D-a-methadol.[1][2] L-a-methadol is a significant active metabolite of the clinically used
opioid substitute, levacetylmethadol (LAAM).[2] Due to its pharmacological activity as a potent
opioid, rac a-Methadol-d3 and its parent compound are associated with a high potential for
abuse and are classified as Schedule | controlled substances in the United States.[1][3] This
classification indicates that there is no currently accepted medical use and a lack of accepted
safety for use, even under medical supervision.[3] In Australia, it is a Schedule 9 prohibited
substance.[1]

This guide provides a summary of the available safety and toxicological information for
alphamethadol, which is expected to be highly relevant for its deuterated analog, rac a-
Methadol-d3. The primary mechanism of action for alphamethadol is its agonist activity at the
p-opioid receptor.[1][2]
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Quantitative Toxicological Data

Specific toxicological studies on rac a-Methadol-d3 are not readily available in the public
domain. The data presented below is for the parent compound, alphamethadol, and is derived
from predictive models.

Parameter Value Source

Rat Acute Toxicity (LD50) 3.0910 mol/kg (predicted) DrugBank
Ames Test Non-AMES toxic (predicted) DrugBank
Carcinogenicity Non-carcinogen (predicted) DrugBank
hERG Inhibition (predictor I) Weak inhibitor (predicted) DrugBank
hERG Inhibition (predictor II) Inhibitor (predicted) DrugBank

Hazard Identification and Safety Precautions

A specific Safety Data Sheet (SDS) for rac a-Methadol-d3 is not publicly available. The
following information is based on the known hazards of potent synthetic opioids and general
laboratory safety principles.

Potential Hazards:
o Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.

o Respiratory Depression: As a p-opioid agonist, it can cause severe and potentially fatal
respiratory depression.

o Central Nervous System (CNS) Depression: May cause drowsiness, dizziness, and loss of

consciousness.
o Abuse Potential: High potential for abuse and addiction.

» Handling: Exercise extreme caution when handling. Use appropriate personal protective
equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid
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form should be done in a fume hood or other contained environment to avoid inhalation of
dust.

First Aid Measures:

Ingestion: If swallowed, seek immediate medical attention.

Inhalation: Move the person to fresh air and seek immediate medical attention.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and
water. Seek medical attention.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.

Mechanism of Action: y-Opioid Receptor Signaling

Both isomers of alphamethadol are agonists at the p-opioid receptor, a G-protein coupled
receptor (GPCR).[1][2] Upon agonist binding, the receptor undergoes a conformational change,
leading to the activation of intracellular signaling pathways.

The primary signaling cascade involves the activation of inhibitory G-proteins (Gai/0). This
leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP
(CAMP) levels.[4] The activated G-protein By subunits can also directly modulate ion channels,
leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and
the inhibition of voltage-gated calcium channels.[4] The combined effect of these actions is a
hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which
underlies the analgesic and other effects of opioids.

H-Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the safety assessment of rac a-Methadol-d3 are not
available. However, a general protocol for an in vitro opioid receptor binding assay, a key
experiment to determine the affinity of the compound for its target, is described below.

Opioid Receptor Binding Assay (General Protocol)
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Objective: To determine the binding affinity (Ki) of rac a-Methadol-d3 for the p-opioid receptor.

Materials:

o Cell membranes prepared from cells expressing the p-opioid receptor (e.g., CHO-pu cells).

» Radiolabeled opioid ligand (e.g., [FH]DAMGO).

e Test compound (rac a-Methadol-d3).

» Naloxone (for non-specific binding determination).

e Incubation buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Scintillation vials and cocktail.

 Liquid scintillation counter.

e Glass fiber filters.

« Filtration apparatus.

Methodology:

» Preparation of Reagents: Prepare serial dilutions of rac a-Methadol-d3 in the incubation
buffer.

e Incubation: In test tubes, combine the cell membranes, [BHIDAMGO (at a concentration near
its Kd), and either buffer (for total binding), varying concentrations of rac a-Methadol-d3 (for
displacement), or a high concentration of naloxone (for non-specific binding).

o Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient
time to reach equilibrium (e.g., 60 minutes).

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from free radioligand.

o Washing: Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
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» Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the test
compound concentration to generate a dose-response curve. Determine the IC50 value (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Opioid Receptor Binding Assay Workflow

Conclusion

rac a-Methadol-d3 is a deuterated synthetic opioid that acts as a potent agonist at the p-opioid
receptor. Due to its pharmacological profile, it is considered a hazardous substance with a high
potential for abuse and is a controlled substance in many countries. While a specific Safety
Data Sheet and detailed toxicological studies for the deuterated compound are not publicly
available, the safety profile of the parent compound, alphamethadol, indicates a high degree of
acute toxicity and the potential for severe adverse effects, including respiratory depression. All
handling and research involving this compound must be performed with extreme caution and in
compliance with all applicable regulations. Further experimental studies are required to fully
characterize the safety and toxicological profile of rac a-Methadol-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570774#rac-methadol-d3-safety-data-sheet-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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